![molecular formula C25H22O10 B191625 イソシリビンA CAS No. 142796-21-2](/img/structure/B191625.png)
イソシリビンA
概要
説明
イソシリビンAは、ミルクシスル植物(Silybum marianum)の種子から単離されたフラボノリグナン化合物です。これは、肝臓保護作用で知られるフラボノリグナンの混合物であるシリマリンの主要な構成成分の1つです。 This compoundは、抗酸化、抗炎症、および抗がん活性など、潜在的な治療効果について研究されています .
科学的研究の応用
Pharmacological Properties
Isosilybin A is recognized for several pharmacological effects:
- PPAR-gamma Agonism : It is identified as the first flavonolignan to act as a PPAR-gamma agonist, influencing lipid metabolism and insulin sensitivity .
- Anti-inflammatory Effects : The compound exhibits strong anti-inflammatory properties by inhibiting the NF-kappaB signaling pathway, which is crucial in inflammation and immune responses .
- Antiviral Activity : Isosilybin A has demonstrated efficacy against hepatitis C virus (HCV), suggesting its potential role in managing viral infections .
- Antioxidant Activity : It possesses antioxidant properties that may protect cells from oxidative stress, contributing to its hepatoprotective effects .
Case Studies and Clinical Research
Numerous studies have investigated the applications of Isosilybin A in clinical settings:
- Prostate Cancer Treatment : In vitro studies demonstrated that Isosilybin A significantly inhibited the proliferation of prostate cancer cells. It was shown to induce apoptosis through specific pathways involving caspases and poly (ADP-ribose) polymerase cleavage . These findings suggest a promising role for Isosilybin A in prostate cancer therapy.
- Hepatoprotection : Clinical trials involving milk thistle extracts containing Isosilybin A have reported benefits for patients with liver diseases, including hepatitis C. These studies indicate that Isosilybin A may enhance liver function and reduce liver damage caused by toxins or viral infections .
Data Table: Summary of Research Findings
作用機序
イソシリビンAの作用機序には、複数の分子標的と経路が関与しています。それは、次のことによりその効果を発揮します。
抗酸化活性: フリーラジカルをスカベンジして酸化ストレスを軽減します。
抗炎症活性: 炎症促進性サイトカインと酵素の産生を阻害します。
抗がん活性: サイクリン、サイクリン依存性キナーゼ、アポトーシス調節因子の発現を調節することにより、がん細胞における細胞周期停止とアポトーシスを誘導します
類似の化合物との比較
This compoundは、シリビンA、シリビンB、イソシリビンB、シリクリスティン、シリディアニンなどのシリマリンに見られる他のフラボノリグナンと構造的に類似しています。それは、その特定の立体化学と生物学的活性においてユニークです。 イソシリビンBと比較して、this compoundは、前立腺がん細胞に対して明確な抗増殖効果と細胞毒性効果を示しています .
類似の化合物のリスト
- シリビンA
- シリビンB
- イソシリビンB
- シリクリスティン
- シリディアニン
This compoundについて他に知りたいことはありますか?
生化学分析
Biochemical Properties
Isosilybin A interacts with various enzymes and proteins to exert its effects. It has been found to inhibit growth and induce apoptosis in human prostate cancer cells
Cellular Effects
Isosilybin A has been shown to have significant effects on various types of cells, particularly cancer cells. In human prostate cancer cells, Isosilybin A treatment resulted in growth inhibition and cell death, along with a strong G1 arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of Isosilybin A involves a decrease in the levels of cyclins and cyclin-dependent kinases, but an increase in p21, p27, and p53 levels . It also induces apoptosis accompanied by an increase in the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, and a decrease in survivin levels .
Temporal Effects in Laboratory Settings
The effects of Isosilybin A over time in laboratory settings are still being studied. It has been observed that the antiproliferative and cytotoxic potentials of Isosilybin A are much lesser in non-neoplastic human prostate epithelial cells, suggesting a transformation-selective effect .
Dosage Effects in Animal Models
Its promising activity against prostate cancer has sparked interest in this area .
Metabolic Pathways
It is known that it is a constituent of silymarin, which has been used for centuries for the treatment of liver disorders .
準備方法
合成経路と反応条件
イソシリビンAの合成には、カルコン中間体の形成に続いて、ベンゾピラノン環を形成する環化を含むいくつかのステップが含まれます。 生体模倣戦略は、this compoundの全合成を達成するために使用されており、非対称Sharplessジヒドロキシル化およびMitsunobu反転変換を使用して、ベンゾジオキサン環系を選択的に合成します .
工業生産方法
This compoundの工業生産は、通常、アセトン、エタノール、メタノール、または酢酸エチルなどの極性有機溶媒を使用して、ミルクシスル種子からシリマリンを抽出することによって行われます。 次に、抽出物を精製して、this compoundと他のフラボノリグナンを分離します .
化学反応の分析
反応の種類
イソシリビンAは、酸化、還元、および置換反応などのさまざまな化学反応を受けます。 これらの反応は、化合物を修飾して、そのバイオアベイラビリティと治療効果を向上させるために不可欠です .
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの置換試薬があります。 反応は、通常、目的の生成物を確実に生成するために、制御された条件下で行われます .
形成される主な生成物
This compoundの反応から形成される主な生成物には、水酸化、グリコシル化、および硫酸化誘導体があります。 これらの誘導体は、多くの場合、親化合物と比較して、薬理学的特性が向上しています .
科学研究の応用
類似化合物との比較
Isosilybin A is structurally similar to other flavonolignans found in silymarin, such as silybin A, silybin B, isosilybin B, silychristin, and silydianin. it is unique in its specific stereochemistry and biological activity. Compared to isosilybin B, isosilybin A has shown distinct antiproliferative and cytotoxic effects on prostate cancer cells .
List of Similar Compounds
- Silybin A
- Silybin B
- Isosilybin B
- Silychristin
- Silydianin
Is there anything else you would like to know about isosilybin A?
生物活性
Isosilybin A, a flavonolignan derived from the milk thistle plant (Silybum marianum), is recognized for its significant biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
Overview of Isosilybin A
Isosilybin A is one of the diastereomers of silybin, which is a principal component of silymarin. Silymarin is known for its hepatoprotective properties, but recent studies have highlighted the anticancer potential of its constituents, particularly isosilybin A and B.
Isosilybin A exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of various signaling pathways.
Apoptosis Induction
Research has demonstrated that isosilybin A can induce apoptosis via both extrinsic and intrinsic pathways. For instance:
- Extrinsic Pathway : Increases in death receptor 5 (DR5) and cleaved caspase-8 levels were observed in prostate cancer (PCA) cell lines treated with isosilybin A, indicating activation of the extrinsic apoptotic pathway .
- Intrinsic Pathway : Activation of caspase-9 and caspase-3 was noted, further supporting the role of isosilybin A in promoting apoptosis through intrinsic mechanisms .
Effects on Cancer Cell Lines
Isosilybin A has been extensively studied in various human prostate cancer cell lines, including LNCaP, LAPC4, and 22Rv1. The compound has shown significant antiproliferative effects:
- Cell Growth Inhibition : Treatment with isosilybin A (90–180 μM) resulted in a marked increase in apoptotic cells across these cell lines, with increases in apoptotic populations ranging from 2.7 to 5.6 times after 24 to 48 hours .
- Cell Cycle Arrest : Isosilybin A treatment led to G1 phase arrest in PCA cells by downregulating cyclins D1, D3, E, and A while increasing levels of p21 and p27 .
Table 1: Summary of Biological Activities of Isosilybin A
Case Studies
Several studies have highlighted the efficacy of isosilybin A in clinical and preclinical settings:
- Prostate Cancer Study : In a study examining the effects on human prostate carcinoma cells, isosilybin A was found to decrease nuclear levels of NF-κB components (p50 and p65), suggesting its role in inhibiting pro-survival signaling pathways .
- Comparative Analysis : Research comparing the effects of isosilybins A and B indicated that while both compounds induce apoptosis and cell cycle arrest, their potency varies across different cancer types, with isosilybin A showing selective toxicity towards malignant cells compared to non-neoplastic cells .
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-HKTJVKLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453675 | |
Record name | Isosilibinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142796-21-2 | |
Record name | Isosilybin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosilibinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOSILYBIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHN3Q9H3DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isosilybin A exert its anticancer effects?
A1: Isosilybin A induces apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation. Research suggests it achieves this by:
- Inhibiting Akt signaling: Isosilybin A decreases the levels of phosphorylated Akt (serine-473), a key protein kinase involved in cell growth and survival. []
- Suppressing NF-κB activity: It reduces the nuclear levels of NF-κB components (p50 and p65), hindering the activity of this transcription factor, which plays a crucial role in inflammation and cancer development. []
- Targeting the androgen receptor (AR): Isosilybin A downregulates AR expression, affecting the signaling pathway crucial for prostate cancer cell growth, particularly in androgen-dependent cancers. Notably, this downregulation occurs independently of caspase activation. []
Q2: What is the temporal sequence of events following Isosilybin A treatment in prostate cancer cells?
A2: Studies using temporal kinetics analysis revealed that Isosilybin A's primary effect is on the AR. A decrease in AR levels was observed as early as 4 hours post-treatment. This was followed by caspase activation and the induction of apoptosis, both becoming evident after 12 hours. []
Q3: Does Isosilybin A demonstrate selectivity towards cancer cells?
A3: Yes, Isosilybin B and Isosilybin A exhibit significantly lower antiproliferative and cytotoxic effects in non-neoplastic human prostate epithelial cells (PWR-1E) compared to prostate cancer cell lines (LNCaP and 22Rv1), indicating a degree of selectivity towards transformed cells. []
Q4: Beyond its anticancer effects, does Isosilybin A interact with other cellular targets?
A4: Yes, Isosilybin A has been identified as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). [] It binds to PPARγ, causing transactivation and potentially influencing glucose and lipid metabolism. This finding suggests therapeutic potential beyond cancer treatment.
Q5: How does Isosilybin A impact cholesterol efflux?
A5: Isosilybin A induces the expression of ATP-binding cassette transporter A1 (ABCA1) in THP-1 macrophages. [] ABCA1 is a crucial transporter protein involved in cholesterol efflux. This finding, coupled with its PPARγ agonist activity, suggests potential benefits for cardiovascular health.
Q6: What is the molecular formula and weight of Isosilybin A?
A6: While the provided texts don't explicitly state the molecular formula and weight, they mention that Isosilybin A is a diastereoisomer of silybin A. Based on this information and external sources, we can deduce:
Q7: How was the complete stereochemical assignment of Isosilybin A determined?
A7: The complete stereochemistry of Isosilybin A, including its absolute configuration at C-2, C-3, C-7', and C-8', was elucidated through a combination of techniques: [, , ]
Q8: Are there formulations that improve the bioavailability of Isosilybin A?
A8: While the texts don't directly compare formulations for Isosilybin A, research has explored improving the bioavailability of its related compound, silibinin. For example, a phase I clinical trial investigated a silybin-phytosome formulation in prostate cancer patients, which showed enhanced bioavailability compared to unformulated silibinin. [] Similar formulation strategies might be applicable to Isilybin A to overcome its limited bioavailability.
Q9: What is known about the absorption and metabolism of Isosilybin A in humans?
A9: Pharmacokinetic studies on milk thistle extracts in humans reveal that Isosilybin A, like other silymarin flavonolignans, undergoes rapid absorption and elimination. [] It is extensively metabolized, primarily via sulfation and glucuronidation, leading to the formation of conjugated metabolites. These metabolites are the predominant forms found in plasma, with significantly higher AUC0→∞ values compared to the free (unconjugated) forms. [] The disposition of Isosilybin A appears to be stereoselective, as its clearance differs from its diastereoisomer, Isosilybin B. []
Q10: Has the anticancer activity of Isosilybin A been demonstrated in animal models?
A10: Yes, Isosilybin A exhibits promising anticancer activity in vivo. For instance, oral administration of Isosilybin A effectively inhibits the growth of human prostate cancer DU145 xenografts in athymic nude mice. [, ] Furthermore, it demonstrates anti-angiogenic properties, suppressing tumor growth by targeting VEGF-VEGFR signaling and inhibiting angiogenesis biomarkers. []
Q11: Are there clinical trials evaluating the efficacy of Isosilybin A?
A11: While the provided texts do not mention clinical trials specifically investigating Isosilybin A, they highlight a phase I clinical trial examining the pharmacokinetics of silybin-phytosome in prostate cancer patients. [] Additionally, studies have investigated the effects of standardized silymarin, which contains Isosilybin A, in patients with chronic hepatitis C, although the specific contribution of Isosilybin A to the observed effects remains unclear. [, , ] Further clinical investigations are warranted to determine the therapeutic potential of Isosilybin A in various disease contexts.
Q12: What analytical techniques are commonly employed to quantify Isosilybin A?
A12: Several analytical techniques have been used to identify, separate, and quantify Isosilybin A and other silymarin components in various matrices:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for the separation and quantification of Isosilybin A in milk thistle extracts, biological samples, and formulations. [, , , , ]
- Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive and specific technique is used for quantifying Isosilybin A and its metabolites in complex biological matrices like human serum. [, ]
- Capillary electrophoresis (CE): CE provides an alternative method for separating and quantifying Isosilybin A and other flavonolignans in silymarin, offering high resolution and efficiency. []
Q13: Does the presence or absence of specific functional groups within the Isosilybin A molecule influence its activity?
A13: While the provided texts don't delve into detailed SAR studies focusing on specific functional groups within Isosilybin A, research on related flavonolignans suggests that modifications to the core structure can significantly impact their biological activities. [] Future studies should systematically investigate the impact of modifying individual functional groups within Isosilybin A to gain a more comprehensive understanding of its SAR profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。